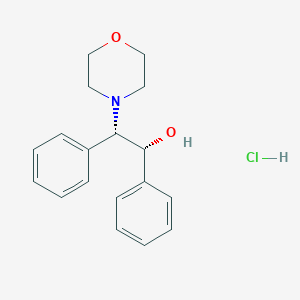![molecular formula C16H14N2O2 B14737977 2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 6284-54-4](/img/structure/B14737977.png)
2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the reaction of phthalic anhydride with 5-amino-2-methylbenzylamine under solventless conditions, which is both environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve large-scale condensation reactions using phthalic anhydride and appropriate amines. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反应分析
Types of Reactions
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
科学研究应用
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions contribute to its biological effects and therapeutic potential .
相似化合物的比较
Similar Compounds
5-Amino-2-methylphenol: Shares structural similarities but differs in functional groups and biological activities.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Another compound with similar structural motifs but distinct chemical properties and applications.
Uniqueness
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for medicinal chemistry and drug development .
属性
CAS 编号 |
6284-54-4 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-7-12(17)8-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9,17H2,1H3 |
InChI 键 |
UZGFGLFLWJGPMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)CN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)

![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
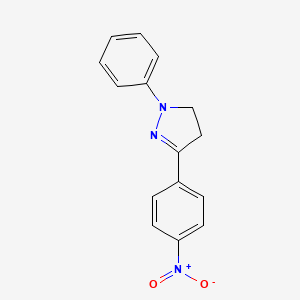
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
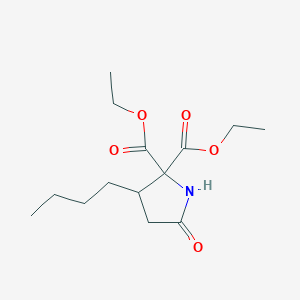

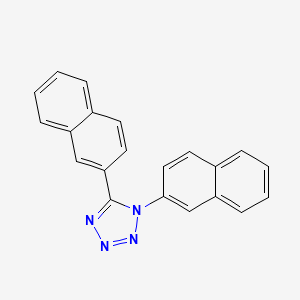
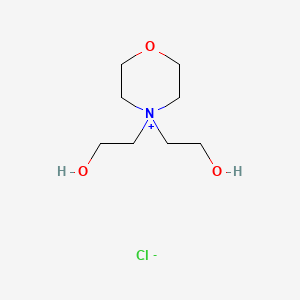
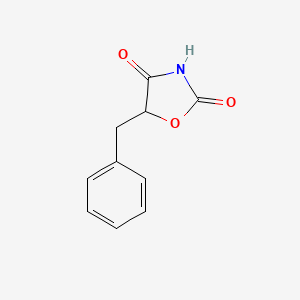

![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)
